5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 32058-82-5
VCID: VC1982710
InChI: InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)
SMILES: C1=CC(=CC=C1C2=NNC(=S)O2)N
Molecular Formula: C8H7N3OS
Molecular Weight: 193.23 g/mol

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

CAS No.: 32058-82-5

Cat. No.: VC1982710

Molecular Formula: C8H7N3OS

Molecular Weight: 193.23 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol - 32058-82-5

Specification

CAS No. 32058-82-5
Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
IUPAC Name 5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)
Standard InChI Key FIGMOSDEYMCQLX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=S)O2)N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=S)O2)N

Introduction

PropertyValueReference
CAS Number32058-82-5
Molecular FormulaC8H7N3OS
Molecular Weight193.231 g/mol
Physical StateSolid (powder or crystalline)
Melting Point235°C (decomposition)
Storage ConditionsRoom temperature or 2-8°C
SMILES NotationC1=CC(=CC=C1C2=NNC(=S)O2)N
InChIInChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)

One notable feature of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is the presence of thiol-thione tautomerism, a characteristic common to 5-substituted-1,3,4-oxadiazole-2-thiols, with one form typically predominating in solution .

Synthesis Methods

The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol follows established methodologies commonly employed for 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. The main synthetic route involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .

For 1,3,4-oxadiazole-2-thiol derivatives in general, the synthesis typically follows these steps:

  • Preparation of the appropriate acylhydrazide

  • Reaction with carbon disulfide in basic conditions

  • Cyclization to form the oxadiazole ring

  • Acidification to obtain the final product

The general reaction scheme for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols can be represented as:

Acylhydrazide + CS2 (in basic alcohol) → 5-substituted-1,3,4-oxadiazole-2-thiol

This synthetic approach has been documented extensively in the literature for various 1,3,4-oxadiazole derivatives and can be adapted for the specific synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol .

Analytical Applications

One of the most significant applications of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is in analytical chemistry, particularly for the determination of heavy metal ions. Recent research has established this compound as an effective analytical reagent for the detection and quantification of copper(II) and lead(II) ions in environmental samples .

Determination of Copper and Lead Ions

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated considerable efficacy as an analytical reagent for the determination of copper(II) and lead(II) ions using amperometric titration methods. This approach offers significant advantages over existing methodologies, being more time-efficient, cost-effective, and environmentally friendly .

The analytical performance of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol for metal ion detection is summarized in Table 2.

Table 2. Analytical Performance of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol for Metal Ion Detection

ParameterCopper(II)Lead(II)
Detection Limit3.0 ppm2.08 ppm
Half-wave Potential0.75 V0.5 V
Reagent Half-wave Potential0.55 V0.55 V
SelectivityHighHigh
RecoveryNot specifiedNot specified
MethodAmperometric titrationAmperometric titration

The research findings indicate that 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol functions as a reducing agent, as confirmed by its half-wave potential of 0.55 V . The distinct half-wave potentials for the complexes formed with copper(II) (0.75 V) and lead(II) (0.5 V) enable the simultaneous determination of both metal ions in a single solution, representing a significant analytical advantage .

The high selectivity of this reagent makes it particularly valuable for environmental analysis applications. Additionally, unlike many other analytical reagents used for similar purposes, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is recyclable, further enhancing its practicality and sustainability for analytical applications .

Structure-Activity Relationships

Based on studies of related 1,3,4-oxadiazole derivatives, certain structural features appear to influence biological activity:

  • The presence of electron-donating substituents on the phenyl ring can enhance radical scavenging potential .

  • The thiol group at position 2 of the oxadiazole ring contributes to the compound's ability to form complexes with metal ions, which is crucial for its analytical applications .

  • The amino group at the para position of the phenyl ring might influence the compound's pharmacological properties, similar to observations in other aminophenyl derivatives .

Future Research Directions

The properties and applications of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol suggest several promising directions for future research:

  • Further optimization of analytical methods for metal ion detection in complex environmental matrices.

  • Exploration of potential biological activities, particularly in antimicrobial, antioxidant, and anticancer applications.

  • Development of novel derivatives through modification of the amino group to enhance specific properties.

  • Investigation of the compound's potential in materials science, particularly in coordination chemistry and sensor development.

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